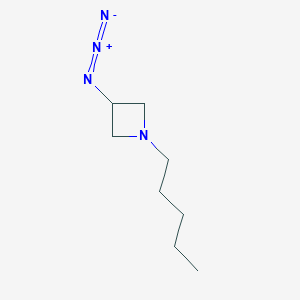
3-Azido-1-pentylazetidine
描述
3-Azido-1-pentylazetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N3) attached to the first carbon of the azetidine ring and a pentyl group attached to the third carbon. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.
作用机制
Target of Action
Azetidine compounds are four-membered heterocyclic compounds that can have various biological targets depending on their specific structures and functional groups. For example, some azetidine derivatives are known to interact with bacterial and viral enzymes .
Mode of Action
The mode of action of azetidine compounds can vary widely. Some azetidine derivatives inhibit the action of enzymes, thereby disrupting the normal functioning of the target organism .
Biochemical Pathways
The biochemical pathways affected by azetidine compounds depend on their specific targets. They could potentially interfere with DNA synthesis, protein synthesis, or other critical biochemical processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of azetidine compounds can vary based on their specific structures. Some azetidine derivatives are known to be metabolized by the liver and excreted in the urine .
Result of Action
The result of the action of azetidine compounds can include the inhibition of growth of bacteria or viruses, or the killing of these organisms .
Action Environment
The action, efficacy, and stability of azetidine compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-pentylazetidine typically involves the cyclization of linear precursors containing the appropriate functional groups. One common method is the cyclization of 1-pentyl-3-azido-1-aminopropane under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions: 3-Azido-1-pentylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the azido group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azido group, often using nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 3-nitro-1-pentylazetidine.
Reduction: Formation of 3-amino-1-pentylazetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学研究应用
3-Azido-1-pentylazetidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of azetidines in biological systems.
Industry: It can be used in the production of polymers and other industrial chemicals.
相似化合物的比较
3-azido-1-ethylazetidine
3-azido-1-propylazetidine
3-azido-1-butylazetidine
This comprehensive overview provides a detailed understanding of 3-Azido-1-pentylazetidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-azido-1-pentylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-12-6-8(7-12)10-11-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMFEIINXOCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















